

Application of Mass Spectrometry to Identify the SIRT3 Interactome

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Compound of Interest

Compound Name: Sirtuin modulator 3

Cat. No.: B492446

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Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Sirtuin 3 (SIRT3) is a primary mitochondrial NAD⁺-dependent deacetylase that plays a critical role in regulating mitochondrial function and cellular metabolism.[1][2][3] It is involved in a wide array of cellular processes, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the electron transport chain.[4] SIRT3 acts as a nutrient sensor, with its activity being modulated by the cellular energy state.[4] Dysregulation of SIRT3 has been implicated in various human diseases, including metabolic disorders, cardiovascular diseases, neurodegenerative diseases, and cancer, making it a promising therapeutic target.[3]

Understanding the protein-protein interactions of SIRT3 is crucial for elucidating its biological functions and its role in disease pathogenesis. Mass spectrometry-based proteomics has emerged as a powerful tool for the unbiased identification and quantification of protein interactomes. This application note provides detailed protocols for the identification of the SIRT3 interactome using co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS).

Quantitative Data Presentation

SIRT3 Interacting Proteins Identified by Mass Spectrometry

The following table summarizes a selection of proteins identified as potential SIRT3 interactors in quantitative proteomics studies. These studies typically employ techniques like label-free quantification or Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to compare the abundance of proteins co-immunoprecipitated with SIRT3 versus a control.

Protein	Gene	Function	Fold Change (SIRT3-KO vs. WT) / SILAC Ratio	Reference
Acetyl-CoA synthetase 2, mitochondrial	ACSS2	Acetyl-CoA synthesis	Increased acetylation in SIRT3-KO	[1] [2] [5]
Isocitrate dehydrogenase [NAD] subunit alpha, mitochondrial	IDH2	TCA cycle	Increased acetylation in SIRT3-KO	[6] [7]
Superoxide dismutase [Mn], mitochondrial	SOD2	Oxidative stress defense	Increased acetylation in SIRT3-KO	[8]
Long-chain specific acyl-CoA dehydrogenase, mitochondrial	ACADL	Fatty acid oxidation	Increased acetylation in SIRT3-KO	[5] [9]
Glutamate dehydrogenase 1, mitochondrial	GLUD1	Amino acid metabolism	Increased acetylation in SIRT3-KO	[10]
ATP synthase subunit alpha, mitochondrial	ATP5A1	Oxidative phosphorylation	Interacting partner	[10]
Pyruvate dehydrogenase E1 component subunit alpha, somatic form, mitochondrial	PDHA1	Glucose metabolism	Increased acetylation in SIRT3-KO	[11]
Carnitine O- palmitoyltransfer	CPT2	Fatty acid oxidation	Increased acetylation in	[7]

ase 2, mitochondrial			SIRT3-KO	
3-hydroxy-3-methylglutaryl-CoA synthase 2, mitochondrial	HMGCS2	Ketogenesis	Increased acetylation in SIRT3-KO	[9][11]
Ornithine carbamoyltransferase, mitochondrial	OTC	Urea cycle	Increased acetylation in SIRT3-KO	[1][2][5]

Experimental Protocols

Protocol 1: Co-immunoprecipitation (Co-IP) of SIRT3 and Interacting Proteins

This protocol describes the immunoprecipitation of endogenous or overexpressed SIRT3 from cell lysates to isolate its interacting protein complexes.

Materials:

- Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
- Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.
- Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
- Anti-SIRT3 antibody or anti-tag antibody (e.g., anti-FLAG, anti-HA).
- Control IgG antibody (from the same species as the primary antibody).
- Protein A/G magnetic beads.

Procedure:

- Cell Lysis:
 1. Harvest cells and wash twice with ice-cold PBS.
 2. Lyse the cell pellet with ice-cold Cell Lysis Buffer on ice for 30 minutes with intermittent vortexing.
 3. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 4. Transfer the supernatant to a new pre-chilled tube.
- Pre-clearing the Lysate:
 1. Add control IgG and Protein A/G magnetic beads to the cell lysate.
 2. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
 3. Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
- Immunoprecipitation:
 1. Add the anti-SIRT3 antibody or control IgG to the pre-cleared lysate.
 2. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
 3. Add Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.
- Washing:
 1. Pellet the beads on a magnetic stand and discard the supernatant.
 2. Wash the beads three times with ice-cold Wash Buffer.
- Elution:
 1. Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
 2. Pellet the beads and transfer the eluate to a new tube containing Neutralization Buffer.

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol outlines the steps for preparing the Co-IP eluate for mass spectrometry analysis.

Materials:

- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Ammonium bicarbonate
- Formic acid
- Acetonitrile
- C18 desalting spin tips

Procedure:

- Reduction and Alkylation:
 1. Add DTT to the eluate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
 2. Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
- In-solution Digestion:
 1. Dilute the sample with ammonium bicarbonate to reduce the concentration of any denaturants.
 2. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
- Desalting:

1. Acidify the digest with formic acid to a final concentration of 0.1%.
 2. Desalt the peptides using C18 spin tips according to the manufacturer's instructions.
 3. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
- Sample Concentration and Reconstitution:
 1. Dry the eluted peptides in a vacuum centrifuge.
 2. Reconstitute the dried peptides in a small volume of 0.1% formic acid for LC-MS/MS analysis.

Protocol 3: SIRT3 Deacetylase Activity Assay

This fluorometric assay is used to measure the deacetylase activity of SIRT3, which can be useful for validating the functional consequences of protein interactions.

Materials:

- SIRT3 enzyme
- Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine residue)
- NAD⁺
- Developer solution
- Assay buffer

Procedure:

- Prepare a reaction mixture containing SIRT3 enzyme, the fluorogenic substrate, and NAD⁺ in the assay buffer.
- Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction and add the developer solution.

- Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
- The fluorescence signal is proportional to the deacetylase activity of SIRT3.

Protocol 4: Detection of Protein S-nitrosylation by Mass Spectrometry (Biotin Switch Assay)

This protocol is designed to identify S-nitrosylated cysteine residues on proteins.

Materials:

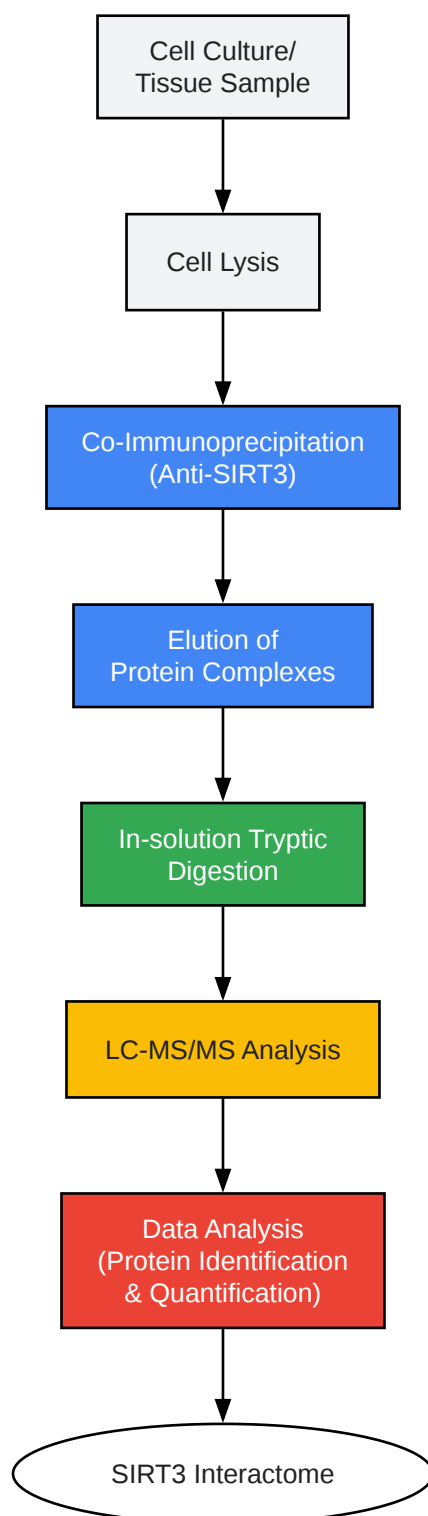
- Blocking Buffer: HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) with 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS).
- Reducing Solution: HEN buffer with 1% SDS and 20 mM sodium ascorbate.
- Labeling Reagent: Biotin-HPDP.
- Streptavidin-agarose beads.

Procedure:

- Blocking Free Thiols:
 1. Lyse cells in HEN buffer containing protease inhibitors.
 2. Add Blocking Buffer and incubate at 50°C for 30 minutes to block free cysteine residues.
 3. Remove excess MMTS by acetone precipitation.
- Reduction of S-nitrosothiols:
 1. Resuspend the protein pellet in Reducing Solution to specifically reduce S-nitrosylated cysteines to free thiols.
- Biotinylation:

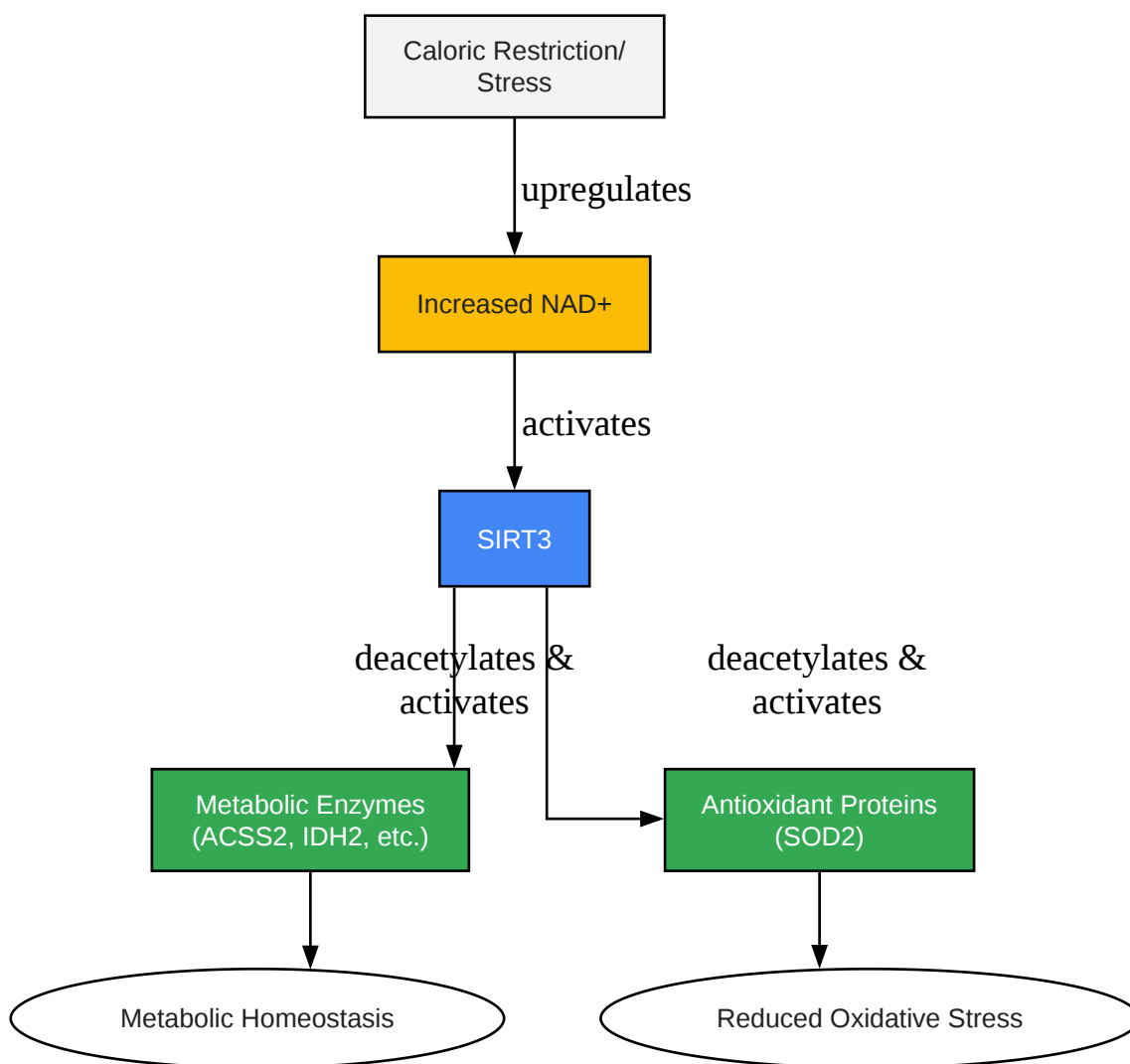
1. Add Biotin-HPDP to the reduced sample to label the newly formed free thiols.
 2. Incubate for 1 hour at room temperature.
- Enrichment of Biotinylated Proteins:
 1. Incubate the labeled protein sample with streptavidin-agarose beads to capture the biotinylated proteins.
 2. Wash the beads extensively to remove non-specifically bound proteins.
 - Elution and Digestion:
 1. Elute the biotinylated proteins from the beads.
 2. Proceed with reduction, alkylation, and tryptic digestion as described in Protocol 2.
 3. The biotinylated peptides can then be identified by LC-MS/MS.

Mandatory Visualization



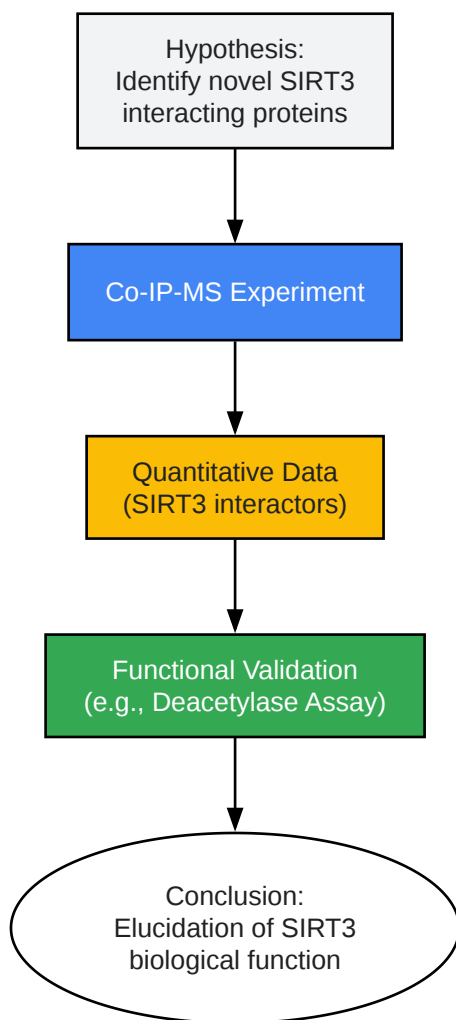
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Caption: Experimental workflow for identifying the SIRT3 interactome.



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Caption: Simplified SIRT3 signaling pathway.



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Caption: Logical flow of a SIRT3 interactome study.

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